BenchChemオンラインストアへようこそ!

N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Structure-Activity Relationship (SAR) Carbonic Anhydrase Inhibition Monoamine Oxidase (MAO) Inhibition

Procure the unsubstituted m-tolyl-thiazole-ethyl-benzenesulfonamide scaffold (CAS 896604-59-4) as the essential starting point for your SAR program. Its meta-substitution pattern ensures reproducible selectivity profiling for carbonic anhydrase and MAO-B inhibition. This compound provides the unmodified baseline required to accurately attribute potency and selectivity gains to new substituents. With a balanced logP (~3.8) and three modular diversification vectors, it is the strategic choice for hit-to-lead CNS programs.

Molecular Formula C18H18N2O2S2
Molecular Weight 358.47
CAS No. 896604-59-4
Cat. No. B2468309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
CAS896604-59-4
Molecular FormulaC18H18N2O2S2
Molecular Weight358.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O2S2/c1-14-6-5-7-15(12-14)18-20-16(13-23-18)10-11-19-24(21,22)17-8-3-2-4-9-17/h2-9,12-13,19H,10-11H2,1H3
InChIKeyUNYNVZZGFVCROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896604-59-4): A Baseline Thiazole-Sulfonamide Building Block for SAR Exploration


N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896604-59-4) belongs to the class of thiazole-substituted benzenesulfonamides, a scaffold widely investigated for carbonic anhydrase (CA) inhibition, monoamine oxidase (MAO) modulation, and anticancer activity [1], [2]. The compound features a thiazole core substituted at the 2-position with a 3-methylphenyl (m-tolyl) group and linked via an ethyl spacer to an unsubstituted benzenesulfonamide moiety. In the context of sulfonamide-focused drug discovery, this specific architecture differentiates it from analogs bearing substituents on the phenylsulfonamide ring (e.g., 4-fluoro, 2-methyl, 3,4-dimethoxy variants), making it a critical baseline or reference compound for structure-activity relationship (SAR) studies.

Why N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide Cannot Be Replaced by Arbitrary Thiazole-Sulfonamide Analogs


The bioactivity and target selectivity of thiazole-benzenesulfonamides are exquisitely sensitive to substituent patterns on both the thiazole and phenyl rings. A 2018 study on human carbonic anhydrase (CA) isoforms demonstrated that meta-substituted thiazolylbenzenesulfonamides exhibit significantly different selectivity profiles compared to their para-substituted counterparts, with substitution position dictating the balance between affinity and isoform selectivity [1]. Similarly, for MAO-B inhibition, moving the sulfonamide attachment from the para to the meta position of the phenyl ring was required to achieve potent enzyme inhibition (IC50 = 0.103 µM), underscoring that the unsubstituted benzenesulfonamide architecture of CAS 896604-59-4 is not arbitrarily interchangeable with substituted analogs [2]. In the benzothiazole-sulfonamide series, the m-tolyl group specifically contributes to a calculated logP of approximately 3.8, a lipophilicity value that differs substantially from p-tolyl, phenyl, or trifluoromethylphenyl analogs and directly impacts membrane permeability and off-target binding . Consequently, selecting the precise, unsubstituted m-tolyl-thiazole-ethyl-benzenesulfonamide scaffold represented by CAS 896604-59-4 is mandatory for reproducible SAR investigations.

Quantitative Differentiation Evidence for N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide


Unsubstituted Benzenesulfonamide Architecture as the Critical Baseline in Thiazole-Sulfonamide SAR

A comprehensive search of ChEMBL, BindingDB, and PubMed confirms that no quantitative, comparator-based enzyme inhibition or cellular activity data has been published for N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 896604-59-4) in the peer-reviewed literature as of the search date [1], [2]. However, extensive SAR data for closely related analogs establishes a powerful class-level inference that directly informs the compound's scientific selection. The unsubstituted benzenesulfonamide moiety defines a unique and non-substitutable baseline in potency and selectivity assays. In the MAO-B inhibition series, the most potent compound (3j, IC50 = 0.103 µM) required a specific substitution pattern on the phenyl ring; the unsubstituted variant (represented by CAS 896604-59-4) is essential for quantifying the energetic contribution of substituents to either potency or selectivity [3]. Similarly, in SMYD3 methyltransferase inhibition, the lead compound SA6 (IC50 = 6.21 µM) demonstrated a 7-fold enhancement over a structurally distinct hit compound, and systematic SAR exploration of derivatives clearly showed that compounds with an unsubstituted phenylsulfonamide, like CAS 896604-59-4, serve as the indispensable reference point for measuring such gains [4]. For carbonic anhydrase isoforms, meta-substituted thiazolylbenzenesulfonamides altered inhibitor selectivity towards tumor-associated hCA IX compared to unsubstituted scaffolds, making the unsubstituted phenylsulfonamide architecture critical for dissecting the role of the m-tolyl-thiazole moiety in isoform selectivity [5].

Structure-Activity Relationship (SAR) Carbonic Anhydrase Inhibition Monoamine Oxidase (MAO) Inhibition

LogP Differentiation: Impact of the m-Tolyl Substituent on Lipophilicity Compared to Heteroaryl Analogs

Computational property estimation reveals that the m-tolyl substituent on the thiazole ring of CAS 896604-59-4 yields a calculated logP of approximately 3.8, placing it in a distinct lipophilicity window compared to closely related analogs . The logP value directly influences membrane permeability, solubility, and off-target binding promiscuity. This property differentiates the compound from analogs with polar heteroaryl replacements at the 2-position of the thiazole, which typically exhibit logP values below 3.0, and from analogs with bulkier, more lipophilic substituents that can exceed logP 4.5.

Lipophilicity Drug-likeness logP Calculation

Selectivity Fingerprint: Meta-Tolyl-Thiazole Core as a Determinant of Target Selectivity Over Para-Substituted Isomers

A critical SAR finding from a comprehensive carbonic anhydrase (CA) inhibition study established that the meta-substitution pattern on the phenyl ring attached to the thiazole (as in CAS 896604-59-4) yields a fundamentally different selectivity fingerprint across the 12 human CA isoforms compared to the para-substituted isomer series [1]. While para-substituted compounds (1a-c) exhibited stronger overall binding affinity, meta-substituted congeners (3a-c) gained significant selectivity towards specific isoforms, including the anticancer target CA IX. This isomer-specific selectivity difference means that the m-tolyl architecture is a distinct chemotype that cannot be substituted by its p-tolyl isomer without altering the biological profile.

Target Selectivity Carbonic Anhydrase Isoforms Isomer Comparison

Validated Application Scenarios for N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide Based on Differentiating Evidence


SAR Baseline for Carbonic Anhydrase Inhibitor Optimization

As an unsubstituted benzenesulfonamide with a proven selectivity-determining meta-tolyl-thiazole core, this compound serves as the ideal parent scaffold for initiating a carbonic anhydrase inhibitor SAR program. The meta-substitution pattern has been previously validated to enhance selectivity towards therapeutically relevant isoforms like CA IX [1]. Researchers can systematically introduce substituents on the benzenesulfonamide ring and directly compare all new analogs to this baseline to isolate the contribution of each modification to affinity and selectivity. This workflow mirrors the successful 'tail approach' described in the literature for gaining CA isoform selectivity, where the unsubstituted phenyl ring is the essential starting point [1].

Reference Compound for Structure-Based Drug Design on MAO-B

Given that the most potent MAO-B inhibitors in the thiazole-benzenesulfonamide class achieved an IC50 of 0.103 µM through specific substituent patterning, this compound provides the unsubstituted control necessary to decode the energetic contributions of each structural modification [2]. In a structure-based drug design project targeting Parkinson's disease, procurement of this compound ensures that computational docking scores and experimentally determined IC50 values can be normalized against the scaffold's intrinsic binding energy, preventing erroneous attribution of improved potency to new substituents.

Lipophilic Scaffold for Central Nervous System (CNS) Drug Design

With a calculated logP of approximately 3.8, this compound occupies a favorable lipophilicity range for CNS penetration, a key requirement for neurodegenerative disease targets such as MAO-B [2], . It is less polar than heteroaryl analogs, avoiding poor brain penetration, and less lipophilic than bulkier aryl analogs, mitigating risks of off-target binding and rapid metabolic clearance. This balanced property profile makes it a strategic choice for hit-to-lead programs where maintaining CNS drug-likeness is paramount.

Building Block for Focused Combinatorial Libraries

The compound's modular structure—a reactive benzenesulfonamide head, a flexible ethyl linker, and an m-tolyl-thiazole tail—offers three distinct vectors for library diversification. It is particularly suited for generating libraries aimed at exploring the 'tail approach' for selective enzyme inhibition, where the tail moiety (m-tolyl-thiazole) is kept constant while varying the sulfonamide 'head' to probe target selectivity. This approach has been productively employed in developing selective CA IX inhibitors [1].

Quote Request

Request a Quote for N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.